1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple functional groups. The compound possesses the molecular formula C13H19ClN2O in its hydrochloride form, with a corresponding molecular weight of 254.758 atomic mass units. The free base form exhibits the molecular formula C13H18N2O with a molecular weight of 218.29 atomic mass units, indicating the addition of hydrochloric acid to form the more stable salt derivative.
According to International Union of Pure and Applied Chemistry nomenclature principles, the compound name reflects the presence of a six-membered saturated nitrogen heterocycle (piperidine) connected via a carbonyl group to a substituted benzene ring bearing a methanamine substituent. The systematic name "[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone" provides an alternative designation that emphasizes the functional group arrangement and connectivity patterns within the molecular structure. Chemical database entries consistently report the compound under multiple synonymous designations, including "4-(Piperidinocarbonyl)benzylamine" and "[4-(Piperidin-1-ylcarbonyl)benzyl]amine," reflecting variations in nomenclature conventions across different chemical information systems.
The International Union of Pure and Applied Chemistry classification places this compound within the broader category of substituted benzylamines containing heterocyclic substituents. More specifically, it belongs to the class of piperidine carboxamides, where the nitrogen atom of the piperidine ring participates in amide bond formation with an aromatic carboxylic acid derivative. The presence of both amine and amide functional groups within the same molecular framework creates opportunities for diverse chemical reactivity patterns and potential biological interactions.
Historical Context of Piperidine-Carbonyl Benzylamine Derivatives
The development of piperidine-carbonyl benzylamine derivatives represents a significant chapter in the evolution of heterocyclic chemistry research, with foundations tracing back to early investigations of piperidine alkaloids and their synthetic analogues. Historical records indicate that simple piperidine derivatives were first isolated from natural sources in the nineteenth century, with subsequent synthetic efforts focusing on the preparation of more complex substituted variants. The incorporation of carbonyl linkages between piperidine rings and aromatic systems emerged as a particularly important structural motif during the mid-twentieth century expansion of pharmaceutical chemistry research.
Early synthetic methodologies for piperidine-carbonyl compounds relied heavily on direct acylation reactions between piperidine and aromatic acid chlorides, establishing fundamental protocols that remain relevant in contemporary synthetic chemistry. The development of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine specifically reflects advances in selective functionalization techniques that allow for the introduction of primary amine groups onto pre-formed piperidine-carbonyl scaffolds. Research documentation from the early 2000s indicates systematic investigations into the preparation and characterization of various benzylamine derivatives containing piperidine substituents, with particular emphasis on optimizing synthetic routes and understanding structure-activity relationships.
The historical progression of piperidine-carbonyl benzylamine chemistry demonstrates the gradual refinement of synthetic strategies and analytical techniques that enabled the preparation of increasingly complex molecular architectures. Contemporary synthetic approaches incorporate modern coupling methodologies, protecting group strategies, and purification techniques that allow for efficient preparation of target compounds with high purity levels. The documentation of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine in chemical databases beginning in 2006 reflects the maturation of synthetic methodologies and the growing interest in this particular structural class for research applications.
Position in Contemporary Heterocyclic Chemistry Research
Contemporary heterocyclic chemistry research positions 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride as a representative example of multifunctional synthetic intermediates that serve diverse research applications. Current literature indicates significant interest in piperidine-containing compounds as synthetic building blocks for the preparation of more complex molecular architectures. The dual functionality provided by the piperidine-carbonyl system and the benzylamine moiety creates opportunities for sequential modification reactions and the construction of elaborate molecular frameworks.
Modern chemical databases document extensive commercial availability of this compound from multiple suppliers, indicating sustained research interest and practical utility in synthetic chemistry applications. The compound appears in various chemical vendor catalogs with consistent pricing and availability information, suggesting established synthetic routes and reliable production methodologies. Research institutions and pharmaceutical companies maintain active interest in compounds of this structural class, as evidenced by continued patent applications and scientific publications referencing related molecular architectures.
Current research trends emphasize the development of novel synthetic transformations that exploit the unique reactivity patterns of piperidine-carbonyl benzylamine systems. The primary amine functionality provides a reactive site for further derivatization through condensation reactions, alkylation processes, and coupling methodologies. Simultaneously, the piperidine nitrogen offers opportunities for additional substitution reactions and coordination chemistry applications. The carbonyl group serves as both an electron-withdrawing substituent that modulates the reactivity of adjacent functional groups and a potential site for further chemical manipulation through reduction or other carbonyl-specific transformations.
The integration of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride into contemporary chemical research reflects broader trends toward the development of multifunctional synthetic intermediates that combine multiple reactive sites within single molecular frameworks. This approach allows researchers to construct complex molecular architectures through sequential synthetic transformations while maintaining synthetic efficiency and minimizing the number of required synthetic steps. The compound's position within current heterocyclic chemistry research demonstrates the ongoing importance of piperidine-containing systems as versatile synthetic platforms for advanced chemical synthesis and molecular design applications.
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15;/h4-7H,1-3,8-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDJJOSAVRYRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation
The key step is the coupling of piperidine with a para-substituted benzoyl derivative. This can be achieved by:
- Reacting piperidine with 4-(aminomethyl)benzoyl chloride or its equivalent acid derivative.
- Using coupling agents such as thionyl chloride (SOCl₂) to convert carboxylic acids to acid chlorides, which then react with piperidine to form the amide bond.
- Alternatively, carbodiimide-mediated coupling (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) can be used for amide bond formation under mild conditions.
Introduction of the Aminomethyl Group
- The aminomethyl group on the phenyl ring can be introduced by starting from 4-(chloromethyl)benzoyl derivatives or by reduction of corresponding nitro or nitrile precursors.
- Formaldehyde and amine condensation reactions or nucleophilic substitution reactions are common to install the aminomethyl substituent.
Salt Formation
- The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or isopropanol.
- This step enhances the compound’s crystallinity, stability, and solubility for pharmaceutical applications.
Detailed Synthetic Route Example
Based on related piperidinyl amide syntheses and amine hydrochloride salt preparations, a representative synthetic route is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-(Chloromethyl)benzoic acid + SOCl₂ | Conversion to acid chloride | High yield; reaction under reflux |
| 2 | Acid chloride + Piperidine | Amide bond formation | Typically 70-90% yield; base scavenger may be used |
| 3 | Reduction or substitution to introduce aminomethyl group if not present | Using formaldehyde and ammonia or amine | Moderate to high yield |
| 4 | Treatment with HCl in ethanol | Formation of hydrochloride salt | Crystalline solid; >80% yield after recrystallization |
Research Findings and Optimization
- Catalyst and reagent choice: Use of thionyl chloride for acid chloride formation is common, but alternatives like oxalyl chloride or carbodiimides can be employed to avoid harsh conditions.
- Solvent effects: Polar aprotic solvents (e.g., dichloromethane, DMF) are preferred for coupling steps; ethanol or isopropanol is used for salt formation.
- Purification: Recrystallization from alcohols or chromatographic methods ensure high purity of the hydrochloride salt.
- Temperature control: Maintaining moderate temperatures (ambient to 70°C) avoids side reactions and discoloration.
- Scale-up considerations: Industrial processes optimize catalyst loading and reaction times to maximize yield and minimize impurities.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid chloride + piperidine | SOCl₂, piperidine | Reflux, inert atmosphere | High yield, straightforward | Use of corrosive reagents |
| Carbodiimide coupling | DCC or EDC, HOBt, piperidine | Room temp, mild | Mild conditions, less corrosive | Possible urea byproducts |
| Direct amide formation | Piperidine + acid + coupling agent | Elevated temp | Simple, fewer steps | Lower yield, longer reaction time |
| Salt formation | HCl in ethanol or isopropanol | Ambient to 50°C | Improves stability and solubility | Requires careful drying |
Summary of Key Research Data
- Molecular weight: 254.75 g/mol.
- Molecular formula: C13H19ClN2O.
- The compound is typically isolated as a white crystalline hydrochloride salt.
- The amide bond formation is the critical step, often optimized for yield and purity.
- Salt formation enhances pharmaceutical properties.
Chemical Reactions Analysis
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperidine ring.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride exhibit antidepressant-like effects. These compounds often interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Studies have shown that piperidine derivatives can enhance neurogenesis and synaptic plasticity, contributing to their antidepressant properties .
Anticancer Properties
Preliminary studies suggest that piperidine-based compounds may have anticancer activity. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. For instance, piperidine derivatives have been shown to inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer agents .
Analgesic Effects
The analgesic potential of piperidine derivatives has been documented in several studies. These compounds may act on opioid receptors or modulate pain pathways, providing relief from chronic pain conditions. In animal models, piperidine-based analgesics have demonstrated efficacy comparable to traditional opioids but with potentially fewer side effects .
Formulation Development
The compound is being explored for its role in drug formulation technologies, particularly in controlled release systems. Its properties allow for the development of formulations that can provide sustained release of therapeutic agents, enhancing patient compliance and therapeutic efficacy .
Biodegradable Implants
Recent studies have investigated the use of piperidine derivatives in biodegradable implants for drug delivery systems. These implants can release drugs over extended periods while minimizing the need for surgical removal after treatment, thus improving patient outcomes in various medical applications .
Skin Care Formulations
The compound has potential applications in cosmetic formulations due to its stability and compatibility with various skin types. It can be incorporated into anti-aging products and moisturizers, leveraging its biochemical properties to enhance skin hydration and elasticity .
Hair Care Products
Research suggests that piperidine derivatives can improve hair health by promoting hair growth and reducing hair loss through their effects on cellular signaling pathways involved in hair follicle development.
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features, molecular formulas, and molecular weights of the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|
| 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride (Target) | Likely C₁₃H₁₇ClN₂O | ~252.7 (estimated) | Piperidin-1-ylcarbonyl group (amide bond), phenyl ring, methanamine hydrochloride |
| (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride | C₁₁H₁₃ClF₃NO | 267.68 | Trifluoromethoxy group, cyclopropane ring, methanamine hydrochloride |
| 1-(4-Chloro-benzyl)-piperidin-4-ylamine hydrochloride | C₁₂H₁₈Cl₂N₂ | 261.20 | Chlorophenyl-benzyl group, piperidine ring, amine hydrochloride |
| [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride | C₁₀H₁₁ClN₄O | 238.68 | Oxadiazole heterocycle, methyl group, phenyl-methanamine hydrochloride |
| Meperidine hydrochloride | C₁₅H₂₁NO₂•HCl | 283.8 | Piperidine ring, phenyl group, ethyl ester (opioid analgesic) |
| 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride | C₈H₇ClF₃NO | 225.6 | Trifluoromethoxy and chloro substituents, methanamine hydrochloride |
| 4-(Ethanesulfonyl)phenyl]methanamine hydrochloride | C₉H₁₄ClNO₂S | 235.73 | Ethylsulfonyl group (polar), phenyl-methanamine hydrochloride |
Key Observations:
Substituent Effects: The piperidin-1-ylcarbonyl group in the target compound introduces an amide bond, enhancing polarity and hydrogen-bonding capacity compared to lipophilic groups like trifluoromethoxy or benzyl . Sulfonyl groups () significantly enhance hydrophilicity, contrasting with the target’s moderate polarity .
Molecular Weight and Bioavailability :
Pharmacological and Regulatory Insights
- Meperidine hydrochloride () is a Schedule II opioid, highlighting the pharmacological relevance of piperidine derivatives in pain management.
- Trifluoromethoxy-substituted analogs () are often explored in drug discovery for their metabolic stability and electronegative properties, which can enhance receptor binding .
- Chlorophenyl derivatives () are common in antipsychotic and antimicrobial agents, suggesting possible therapeutic overlap with the target compound .
Biological Activity
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride, also known as a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19ClN2O
- Molecular Weight : 254.76 g/mol
- CAS Number : 916762-48-6
The compound features a piperidine ring attached to a phenyl group, which is implicated in various biological interactions. Its hydrochloride form enhances solubility, facilitating its use in biological assays.
1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride is believed to interact with specific receptors in the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests it may modulate neurotransmitter systems, particularly the dopaminergic pathways.
Proposed Mechanisms:
- Dopamine Receptor Modulation : The compound may act as an agonist or antagonist at dopamine receptors, influencing neurochemical signaling related to mood and behavior.
- β-Arrestin Pathway Activation : Similar compounds have shown the ability to activate β-arrestin pathways, which are crucial for receptor desensitization and internalization.
In Vitro Studies
Recent studies have assessed the biological activity of this compound using various cell lines and receptor assays. The following table summarizes key findings from different studies:
Case Studies
Several case studies have explored the therapeutic potential of similar compounds in treating neuropsychiatric disorders:
- Neurodegenerative Diseases : Compounds structurally related to 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride have been shown to protect dopaminergic neurons from degeneration, suggesting potential applications in diseases like Parkinson's.
- Mood Disorders : Research indicates that modulation of dopamine receptors can alleviate symptoms of depression and anxiety, pointing towards the therapeutic relevance of this compound.
Toxicological Profile
Understanding the safety profile of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate:
- Low Acute Toxicity : Initial studies suggest that the compound exhibits low acute toxicity in animal models.
- Long-term Effects : Further research is needed to evaluate chronic exposure effects and potential side effects associated with long-term use.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via multi-step processes involving Mannich reactions or condensation of aryl-substituted propanones with phenethylamine hydrochloride. For example:
- Mannich Reaction : Using paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones (e.g., 4'-chloro- or 4'-fluoro-acetophenone) yields 87–98% under optimized conditions .
- Condensation : The 1,5-diarylpyrazole core template (similar to SR141716) can be modified with piperidinyl groups via carboxamide linkages .
Q. Key Factors Affecting Yield :
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?
Answer:
- Structural Confirmation :
- Purity Assessment :
Q. What are the primary biological targets or pathways influenced by this compound?
Answer: Piperidine derivatives often target:
- Neurological Receptors : Nicotinic acetylcholine receptors (nAChRs) and opioid receptors (e.g., μ-opioid) due to structural similarity to meperidine .
- Enzymes : Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding .
- Cytotoxicity : Substituted analogs show IC values <10 µM in cancer cell lines via apoptosis induction .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced receptor affinity?
Answer:
- Quantum Chemical Calculations : Predict binding energies using density functional theory (DFT) for piperidinyl-phenyl interactions .
- Molecular Dynamics (MD) : Simulate ligand-receptor docking (e.g., nAChR) to identify key residues (e.g., Tyr190, Trp143) for hydrogen bonding .
- QSAR Models : Correlate substituent Hammett constants (σ) with IC values to prioritize synthesis targets .
Case Study : Derivatives with 4-methoxy groups showed 3-fold higher affinity for μ-opioid receptors vs. unsubstituted analogs .
Q. How should researchers address contradictory data in cytotoxicity assays across different cell lines?
Answer: Possible Causes of Contradiction :
Q. What strategies mitigate instability of the hydrochloride salt under physiological conditions?
Answer:
- pH Buffering : Use phosphate buffers (pH 7.4) to prevent hydrolysis of the piperidinyl carbonyl group .
- Lyophilization : Stabilize the compound as a lyophilized powder (storage at -20°C retains >95% potency over 5 years) .
- Prodrug Design : Esterify the amine group to reduce susceptibility to oxidative deamination .
Data Contradiction Analysis
Q. Why do some studies report high receptor affinity while others observe negligible activity?
Answer: Key Variables :
- Receptor Isoforms : μ-Opioid vs. δ-opioid receptor selectivity varies with N-substituents (e.g., methyl vs. phenyl groups) .
- Radioligand Choice : Competitive binding assays using -naloxone vs. -DAMGO yield divergent K values .
- Species Differences : Rat nAChR may bind 10-fold more strongly than human isoforms .
Recommendation : Validate findings across ≥2 receptor sources and ligand types.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
